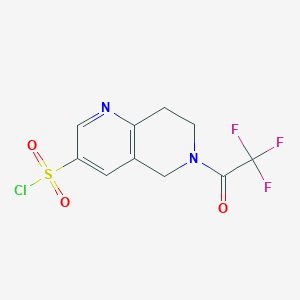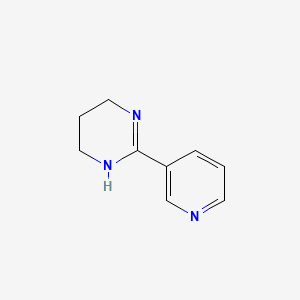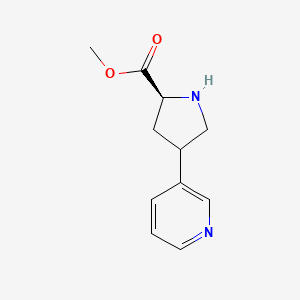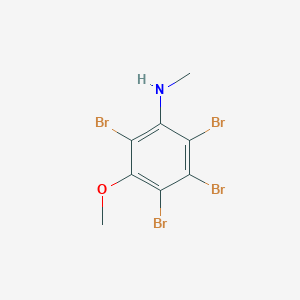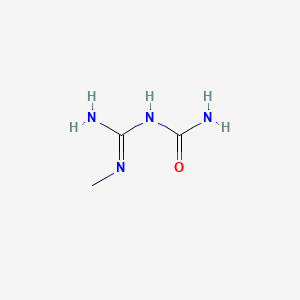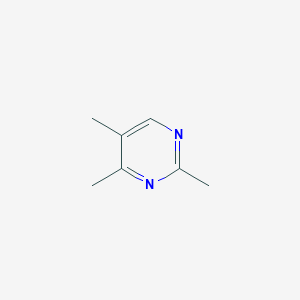
2,4,5-Trimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C7H10N2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trimethylphenol with suitable reagents can lead to the formation of this compound . Another method involves the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium/carbon catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2,4,5-Trimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is used in the study of nucleic acids and their analogs due to its structural similarity to nucleobases.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It finds applications in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trimethylpyrimidine involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with enzymes and receptors involved in nucleic acid metabolism. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2,4,6-Trimethylpyrimidine: Another trimethylpyrimidine derivative with similar chemical properties but different substitution patterns.
2,4,5-Trimethylphenol: A related compound used as a precursor in the synthesis of 2,4,5-Trimethylpyrimidine.
Propiedades
Número CAS |
22868-78-6 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
2,4,5-trimethylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-7(3)9-6(5)2/h4H,1-3H3 |
Clave InChI |
GNYSCXATUGEYET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



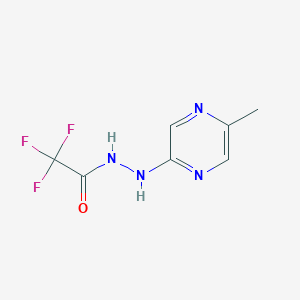

![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)


